

Ercc1-xpf-IN-2 and the Nucleotide Excision Repair Pathway: A Technical Guide

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Compound of Interest					
Compound Name:	Ercc1-xpf-IN-2				
Cat. No.:	B6747400	Get Quote			

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Introduction

The Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (Ercc1-Xpf) endonuclease is a critical enzyme complex in the Nucleotide Excision Repair (NER) pathway, a primary DNA repair mechanism for bulky, helix-distorting lesions induced by ultraviolet (UV) light and certain chemotherapeutic agents. The Ercc1-Xpf complex is responsible for making the 5' incision to the DNA lesion, a crucial step in the removal of damaged DNA segments. In addition to its role in NER, Ercc1-Xpf is also involved in other DNA repair pathways, including interstrand crosslink (ICL) repair and some forms of double-strand break (DSB) repair.

Elevated expression of Ercc1 has been correlated with resistance to platinum-based chemotherapies, such as cisplatin, in various cancers. This has made the Ercc1-Xpf complex an attractive target for the development of small molecule inhibitors to enhance the efficacy of existing cancer therapies. This technical guide focuses on **Ercc1-xpf-IN-2**, a potent inhibitor of the Ercc1-Xpf endonuclease, and its interaction with the NER pathway.

Ercc1-xpf-IN-2: A Potent Inhibitor of NER

Ercc1-xpf-IN-2, also known as compound 13, is a catechol-based small molecule inhibitor of the Ercc1-Xpf endonuclease. It has been identified through high-throughput screening and



subsequent structure-activity relationship (SAR) studies. This inhibitor shows promise in sensitizing cancer cells to DNA damaging agents.

Quantitative Data for Ercc1-xpf-IN-2

The following table summarizes the key quantitative data for **Ercc1-xpf-IN-2** based on in vitro and cell-based assays.



Parameter	Value	Assay Type	Cell Line	Notes
Ercc1-Xpf IC50	0.6 μΜ	Fluorescence- based endonuclease assay	-	In vitro inhibition of purified Ercc1- Xpf complex.
NER Inhibition IC50	15.6 μΜ	Comet Assay	A375 melanoma	Inhibition of nucleotide excision repair in a cellular context.
FEN-1 IC50	>100 μM	Nuclease Assay	-	Demonstrates selectivity over Flap endonuclease 1.
DNase I IC50	>100 μM	Nuclease Assay	-	Demonstrates selectivity over DNase I.
Cisplatin Enhancement	1.5-fold increase in activity (PF50)	Cytotoxicity Assay	A375 melanoma	Potentiates the cytotoxic effect of cisplatin.
yH2AX Foci	Increased number of foci	Immunofluoresce nce	A375 melanoma	Indicates a delay in DNA repair.
Cell Viability	Not toxic at 10 μΜ	Cytotoxicity Assay	Hep-G2	Shows low intrinsic cytotoxicity in a liver cancer cell line.
Microsomal Half- life (Mouse)	23 min	In vitro metabolism assay	-	
Microsomal Half- life (Human)	28 min	In vitro metabolism	-	_

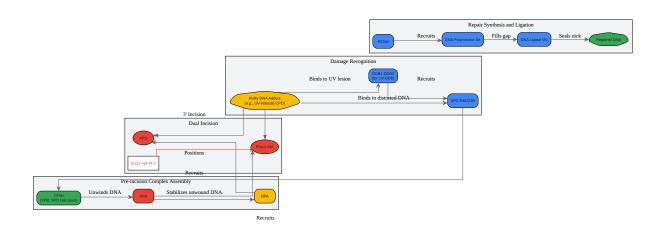


assay

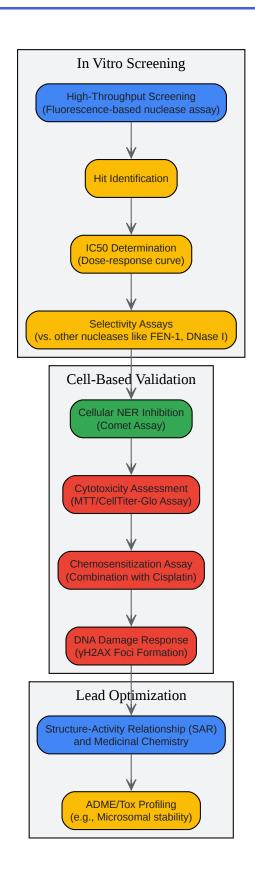
Signaling Pathways and Experimental Workflows Nucleotide Excision Repair (NER) Pathway

The NER pathway is a complex, multi-step process involving the coordinated action of numerous proteins. Ercc1-Xpf plays a pivotal role in the incision step of this pathway.









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